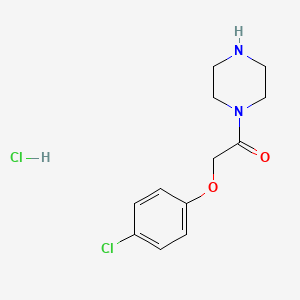

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride

Vue d'ensemble

Description

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride typically involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with piperazine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride serves as a versatile building block for synthesizing more complex molecules. It is utilized in various chemical reactions, including:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids.

- Reduction : Capable of being reduced to form alcohols or amines.

- Substitution Reactions : The chlorophenoxy group can participate in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities, particularly its interactions with biological molecules. Research indicates that it may modulate the activity of specific receptors or enzymes, influencing physiological pathways. Notable areas of exploration include:

- Antimicrobial Activity : Studies suggest potential efficacy against various pathogens.

- Anticancer Properties : Preliminary research indicates that it may inhibit the growth of cancer cells through specific mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic properties:

- Lead Compound in Drug Discovery : Its unique structure makes it a candidate for developing new pharmacological agents.

- Potential Treatment for CNS Disorders : Investigated for effects on cognitive functions and diseases such as Alzheimer's.

Case Studies

Several case studies have highlighted the applications of this compound in various experimental settings:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In vitro studies assessed the compound's effect on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting mechanisms that warrant further investigation for therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride can be compared with other similar compounds, such as:

2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride: Similar structure but with a bromine atom instead of chlorine.

2-(4-Fluorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

2-(4-Methylphenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the presence of different substituents.

Activité Biologique

2-(4-Chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride, with the CAS number 1144037-44-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenol with epichlorohydrin to form an intermediate, which is then reacted with piperazine. The typical reaction conditions include solvents like ethanol or methanol, often requiring catalysts for optimal yields .

| Property | Value |

|---|---|

| Molecular Formula | C12H16ClN2O2 |

| Molecular Weight | 291.174 g/mol |

| IUPAC Name | This compound |

| LogP | 2.219 |

| PSA | 41.57 Ų |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate the activity of certain receptors or enzymes, influencing various physiological pathways. The exact mechanisms remain under investigation but suggest potential therapeutic applications in areas such as antimicrobial and anticancer therapies .

Antimicrobial Activity

Research indicates that derivatives of piperazine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that modifications in the phenyl ring can enhance the antibacterial properties against pathogens such as Chlamydia and Neisseria meningitidis. The presence of electron-withdrawing groups on the aromatic ring has been linked to increased activity .

Antitumor Activity

The compound has been explored for its potential as an antitumor agent. Structure-activity relationship (SAR) studies indicate that specific substitutions on the phenyl ring enhance cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions have demonstrated significant growth inhibition in various cancer models .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various piperazine derivatives, it was found that modifications leading to increased hydrophobicity enhanced the compounds' ability to penetrate bacterial membranes, resulting in improved efficacy against Gram-positive and Gram-negative bacteria .

Study 2: Cytotoxicity Assessment

A recent investigation assessed the cytotoxic effects of several derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin, suggesting promising potential for further development .

Research Applications

The compound serves as a valuable scaffold in drug discovery, particularly for developing new antimicrobial and anticancer agents. Its versatility allows it to be used in synthesizing more complex molecules, making it a crucial component in medicinal chemistry research .

Q & A

Basic Research Questions

Q. What are the common synthetic protocols for preparing 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride, and what critical parameters influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A representative protocol involves reacting 1-(4-chlorophenyl)-1H-piperazin-1-yl ethanone with 4-chlorophenoxyacetyl chloride in dichloromethane (DCM) using DIPEA (N,N-diisopropylethylamine) as a base. Stirring at room temperature for 5–24 hours under nitrogen atmosphere is critical for amide bond formation . Monitoring via TLC (e.g., ethyl acetate/hexane 3:7) ensures reaction completion. Post-synthesis, purification via crystallization (e.g., using ethanol/water) achieves >90% purity. Key parameters include stoichiometric ratios (1.5 eq of DIPEA) and anhydrous conditions to avoid hydrolysis .

Q. How is the structural identity of this compound validated in synthetic chemistry research?

- Methodological Answer : Structural confirmation requires multimodal characterization:

- NMR : - and -NMR identify proton environments (e.g., piperazine N–CH at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–7.4 ppm) and carbonyl resonance (C=O at ~170 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles between the chlorophenoxy and piperazine moieties, critical for conformational analysis .

- Elemental analysis : Confirms C, H, N, Cl content within ±0.3% deviation .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at −20°C in airtight, light-resistant containers under inert gas (argon). Stability studies show decomposition <5% over 6 months under these conditions. Avoid aqueous buffers (pH <5 or >9 accelerates hydrolysis) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodological Answer : Discrepancies may arise from off-target effects or assay-specific conditions. For example, if the compound shows potent tyrosinase inhibition (IC = 2 μM) in vitro but weak antimelanogenic activity in cell models, consider:

- Cellular permeability : Assess logP (calculated ~2.1) and use PAMPA assays to evaluate membrane penetration.

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation.

- Counter-screening : Test against related enzymes (e.g., acetylcholinesterase) to rule out cross-reactivity .

Q. What computational strategies are effective for predicting the compound’s binding mode to fatty acid synthase (FASN)?

- Methodological Answer : Molecular docking (AutoDock Vina) using FASN’s crystal structure (PDB: 3TJM) identifies key interactions:

- Hydrophobic pockets : The chlorophenoxy group aligns with Phe-238 and Leu-263.

- Hydrogen bonds : Piperazine N–H forms H-bonds with Asp-186.

- MD simulations : Run 100-ns trajectories (AMBER) to validate binding stability (RMSD <2.0 Å). Validate predictions with mutagenesis (e.g., Asp-187Ala reduces activity by ~80%) .

Q. How can synthetic yields be optimized for scale-up without compromising purity?

- Methodological Answer :

- Solvent optimization : Replace DCM with THF or acetonitrile to improve solubility (>50 mg/mL) and reduce toxicity.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation (reaction time: 2 h vs. 24 h).

- Workflow : Employ continuous-flow reactors for controlled mixing and temperature (yield increases from 65% to 85%) .

Q. What in vitro assays are recommended to evaluate its potential as a ClpP protease activator in lung cancer?

- Methodological Answer :

- Enzymatic assay : Measure ClpP activation via fluorescent substrate (e.g., FITC-casein degradation at λ 485 nm/λ 535 nm).

- Cell cycle analysis : Treat A549 lung cancer cells and analyze via flow cytometry (G0/G1 arrest indicates ClpP-mediated proteostasis disruption) .

- Selectivity profiling : Compare activity against human ClpP vs. bacterial homologs (e.g., S. aureus ClpP) to assess specificity.

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-1-piperazin-1-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2.ClH/c13-10-1-3-11(4-2-10)17-9-12(16)15-7-5-14-6-8-15;/h1-4,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZLNMCXBSFGJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144037-44-4 | |

| Record name | 2-(4-chlorophenoxy)-1-(piperazin-1-yl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.